molecular formula C20H24O4 B3038642 Prionoid D CAS No. 879324-77-3

Prionoid D

Cat. No.: B3038642
CAS No.: 879324-77-3
M. Wt: 328.4 g/mol
InChI Key: OCTDHGFZGVITEW-UHFFFAOYSA-N
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Description

Prionoid D is a proteinaceous infectious particle that exhibits prion-like behavior. Prionoids are proteins that propagate through a template-directed misfolding mechanism, similar to prions, but they do not necessarily transmit between individuals. This compound is involved in the pathogenesis of several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .

Mechanism of Action

Target of Action

Prionoid D, like other prion-like proteins, primarily targets the cellular prion protein (PrP C) . The cellular prion protein is a normal protein encoded by the host genome . It plays a crucial role in the pathogenesis of prion diseases .

Mode of Action

This compound interacts with its target, the cellular prion protein, through a process known as conformational conversion . This process involves the this compound acting as an infectious template that recruits and converts the normal cellular prion protein into a pathogenic, misfolded isoform . This phenomenon of prion-like spread has also been observed in many other disease-associated proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the accumulation and propagation of misfolded proteins in the brain . This is a common pathological hallmark shared by many neurodegenerative diseases . The misfolded proteins can induce the formation of protein aggregates such as amyloid plaques and neurofibrillary tangles .

Pharmacokinetics

It is known that prion-like proteins show remarkable resistance to proteases, heat, and decontamination methods . This resistance could potentially influence the bioavailability of this compound.

Result of Action

The action of this compound results in the formation of pathological aggregates of the cellular prion protein . These aggregates are resistant to proteases and have different biochemical properties compared to the normal cellular prion protein . The accumulation of these aggregates in the brain leads to neurodegenerative disorders .

Action Environment

Environmental factors can influence the action of this compound. Additionally, strain-specific differences in efficiency of infection by natural routes of infection can also select for prion strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Prionoid D involves the expression of the prionoid protein in a suitable host system, such as bacteria or yeast. The protein is then purified using chromatographic techniques. The expression system is typically engineered to produce the prionoid protein in its misfolded form, which is essential for its prion-like properties .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified organisms. The fermentation broth is subjected to a series of purification steps, including centrifugation, filtration, and chromatography, to isolate the prionoid protein. The final product is then formulated for various applications .

Chemical Reactions Analysis

Types of Reactions: Prionoid D undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various conformational states of this compound, each with distinct biochemical properties .

Scientific Research Applications

Prionoid D has several scientific research applications, including:

Comparison with Similar Compounds

Prionoid D is similar to other prion-like proteins, such as:

Uniqueness: this compound is unique in its ability to propagate misfolding without necessarily being infectious. This distinguishes it from classical prions, which are transmissible between individuals .

Properties

IUPAC Name

8-(4-hydroxy-4-methylpentanoyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-11(2)14-10-13-7-6-12(3)16(17(13)19(23)18(14)22)15(21)8-9-20(4,5)24/h6-7,10-11,24H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTDHGFZGVITEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)C(=O)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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